6-BenZyloxy-6-oxohexylZinc bromide
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Overview
Description
6-Benzyloxy-6-oxohexylzinc bromide is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Benzyloxy-6-oxohexylzinc bromide typically involves the reaction of 6-benzyloxy-6-oxohexyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyloxy-6-oxohexylzinc bromide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Conditions often involve the use of polar aprotic solvents and catalysts like palladium.
Major Products: The major products formed from these reactions include alcohols, ketones, and substituted hydrocarbons, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Benzyloxy-6-oxohexylzinc bromide has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Benzyloxy-6-oxohexylzinc bromide involves its ability to act as a nucleophile in various chemical reactions. It forms carbon-carbon bonds by attacking electrophilic centers in substrates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 6-Benzyloxy-6-oxohexylzinc chloride
- 6-Benzyloxy-6-oxohexylzinc iodide
- 6-Benzyloxy-6-oxohexylzinc fluoride
Comparison: 6-Benzyloxy-6-oxohexylzinc bromide is unique due to its specific reactivity and stability compared to its chloride, iodide, and fluoride counterparts. The bromide variant often offers better yields and selectivity in certain reactions, making it a preferred choice in organic synthesis.
Properties
Molecular Formula |
C13H17BrO2Zn |
---|---|
Molecular Weight |
350.6 g/mol |
IUPAC Name |
benzyl hexanoate;bromozinc(1+) |
InChI |
InChI=1S/C13H17O2.BrH.Zn/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12;;/h4,6-9H,1-3,5,10-11H2;1H;/q-1;;+2/p-1 |
InChI Key |
PDRWURMGQUHCMG-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCCC(=O)OCC1=CC=CC=C1.[Zn+]Br |
Origin of Product |
United States |
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